4-Morpholinocyclohexanecarbonitrile
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Overview
Description
4-Morpholinocyclohexanecarbonitrile: is a chemical compound with the molecular formula C11H18N2O . It is characterized by the presence of a morpholine ring attached to a cyclohexane ring, which is further bonded to a carbonitrile group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinocyclohexanecarbonitrile typically involves the reaction of cyclohexanone with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a cyanide source . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: For industrial-scale production, a one-pot multi-step process is often employed. This method starts with cyclohexanone and involves several steps, including coupling, cyclization, and reduction reactions. The process is designed to be efficient and high-yielding, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Morpholinocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-Morpholinocyclohexanecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of catalysts and materials science investigations .
Mechanism of Action
The mechanism of action of 4-Morpholinocyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist, depending on its structural modifications. The morpholine ring plays a crucial role in binding to the target site, while the carbonitrile group can participate in various chemical interactions, leading to the desired biological effect .
Comparison with Similar Compounds
Morpholine: A simpler analog with a similar ring structure but without the cyclohexane and carbonitrile groups.
Cyclohexanecarbonitrile: Lacks the morpholine ring but shares the cyclohexane and carbonitrile groups.
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine: A more complex compound with additional heterocyclic rings
Uniqueness: 4-Morpholinocyclohexanecarbonitrile is unique due to its combination of the morpholine ring, cyclohexane ring, and carbonitrile group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C11H18N2O |
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Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-morpholin-4-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H18N2O/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h10-11H,1-8H2 |
InChI Key |
YBUZPJVHMZIAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C#N)N2CCOCC2 |
Origin of Product |
United States |
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